Lorediplon is a nonbenzodiazepine of the pyrazolopyrimidine family that is being pursued as a treatment for insomnia but has not completed development. Lorediplon demonstrated a dose-dependent improvement in sleep, whereas zolpidem showed a more sustained WASO effect. No next-day hangover effects were observed. These sleep effects are also consistent with the pharmacokinetic profile of lorediplon. These results warrant clinical trials in patients with insomnia.
Lorediplon
CAS No.: 917393-39-6
Cat. No.: VC0533571
Molecular Formula: C20H15FN4O2S
Molecular Weight: 394.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 917393-39-6 |
---|---|
Molecular Formula | C20H15FN4O2S |
Molecular Weight | 394.4 g/mol |
IUPAC Name | N-[2-fluoro-5-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-N-methylacetamide |
Standard InChI | InChI=1S/C20H15FN4O2S/c1-12(26)24(2)17-10-13(5-6-15(17)21)16-7-8-22-20-14(11-23-25(16)20)19(27)18-4-3-9-28-18/h3-11H,1-2H3 |
Standard InChI Key | NQPOCLFSADOXBR-UHFFFAOYSA-N |
SMILES | CC(=O)N(C)C1=C(C=CC(=C1)C2=CC=NC3=C(C=NN23)C(=O)C4=CC=CS4)F |
Canonical SMILES | CC(=O)N(C)C1=C(C=CC(=C1)C2=CC=NC3=C(C=NN23)C(=O)C4=CC=CS4)F |
Appearance | Solid powder |
Introduction
Pharmacological Profile and Mechanism of Action
Lorediplon (CAS No. 917393-39-6) is a novel non-benzodiazepine hypnotic with the chemical name N-[2-fluoro-5-[3-(2-thienylcarbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-N-methyl-acetamide. Its molecular formula, C<sub>20</sub>H<sub>15</sub>FN<sub>4</sub>O<sub>2</sub>S, corresponds to a molecular weight of 394.4 g/mol . The compound’s structure enables selective modulation of GABA<sub>A</sub> receptors, particularly targeting the α1-subunit associated with sleep promotion. Unlike benzodiazepines, which non-selectively enhance GABAergic inhibition across receptor subtypes, Lorediplon’s differential binding minimizes off-target effects such as muscle relaxation and ethanol interaction .
Table 1: Chemical and Pharmacokinetic Properties of Lorediplon
Property | Value |
---|---|
Molecular Formula | C<sub>20</sub>H<sub>15</sub>FN<sub>4</sub>O<sub>2</sub>S |
Molecular Weight | 394.422 g/mol |
Solubility | 25 mg/mL in DMF; 14 mg/mL in DMSO |
Target | GABA<sub>A</sub> receptor α1-subunit |
Half-Life | ~6–8 hours (preclinical estimates) |
Preclinical studies highlight Lorediplon’s 10-fold greater potency in spontaneous motor activation assays compared to zolpidem, alongside a 6-fold increase in sleep-wake cycle modulation . Electrophysiological analyses in murine models further revealed a 13% reduction in wake episodes relative to zolpidem, correlating with enhanced Slow Wave Sleep (SWS) duration at 1.2 mg/kg . These properties underscore its potential to improve sleep architecture while mitigating tolerance and rebound insomnia .
Clinical Efficacy in Phase II Trials
The European Phase II trial (N=145) employed a double-blind, four-way crossover design across 11 sleep laboratories, comparing Lorediplon (5 mg, 10 mg) against placebo and zolpidem (10 mg) . Polysomnography (PSG) data demonstrated dose-dependent reductions in Wake After Sleep Onset (WASO), with Lorediplon 5 mg and 10 mg decreasing WASO by 19 minutes (p<0.0001) and 23 minutes (p<0.0001), respectively, versus placebo . Secondary endpoints revealed superior sleep maintenance in the second half of the night relative to zolpidem, alongside preserved sleep staging (N2 and SWS) .
Table 2: Efficacy Outcomes from Phase II Trials
Parameter | Lorediplon 5 mg | Lorediplon 10 mg | Zolpidem 10 mg | Placebo |
---|---|---|---|---|
WASO Reduction (min) | 19* | 23* | 15 | Baseline |
Total Sleep Time (min) | +58* | +63* | +49 | +32 |
SWS Increase (%) | 22* | 27* | 15 | 10 |
Statistically significant vs. placebo (p<0.0001)
Notably, Lorediplon’s pharmacokinetic profile—characterized by a delayed T<sub>max</sub> of 1.5–2 hours—aligns with sustained efficacy across the night, contrasting zolpidem’s rapid absorption and shorter duration . Patient-reported outcomes corroborated these findings, with 68% of Lorediplon recipients rating sleep quality as “excellent” versus 45% for zolpidem .
Comparative Analysis with Zolpidem
Zolpidem, a widely prescribed non-benzodiazepine hypnotic, served as the active comparator in Lorediplon’s Phase II trials. While both agents reduced sleep latency, Lorediplon demonstrated superior sleep maintenance, attributable to its longer half-life (6–8 hours vs. zolpidem’s 2.5 hours) . PSG data revealed Lorediplon 10 mg reduced second-half WASO by 18 minutes versus zolpidem’s 12 minutes (p=0.03) . Furthermore, Lorediplon’s selective α1-subunit modulation preserved SWS duration (+27% vs. +15% for zolpidem), critical for restorative sleep .
Table 3: Lorediplon vs. Zolpidem – Key Comparisons
Metric | Lorediplon 10 mg | Zolpidem 10 mg |
---|---|---|
WASO Reduction (min) | 23 | 15 |
SWS Increase (%) | 27 | 15 |
Next-Day Residual Effects | None | Mild impairment |
Half-Life (hours) | 6–8 | 2.5 |
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